molecular formula C19H24N4O2 B11274992 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

Cat. No.: B11274992
M. Wt: 340.4 g/mol
InChI Key: MWXNMMRCULQEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE is a complex organic compound that features an indole core substituted with an oxadiazole ring and a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-METHYLACETAMIDE
  • **2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-ETHYLACETAMIDE
  • 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-BUTYLACETAMIDE

Uniqueness

The uniqueness of 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs .

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-propylacetamide

InChI

InChI=1S/C19H24N4O2/c1-4-9-20-17(24)12-23-15-8-6-5-7-14(15)11-16(23)19-22-21-18(25-19)10-13(2)3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,20,24)

InChI Key

MWXNMMRCULQEGO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=C(O3)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.